molecular formula C48H38O12 B3056835 D-Mannitol, hexabenzoate CAS No. 7462-41-1

D-Mannitol, hexabenzoate

Cat. No. B3056835
CAS RN: 7462-41-1
M. Wt: 806.8 g/mol
InChI Key: LDCRTWOPHMRXIF-UHFFFAOYSA-N
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Description

D-Mannitol hexabenzoate is a chemical compound that is commonly used in scientific research. It is a derivative of D-mannitol and is synthesized by reacting D-mannitol with benzoyl chloride. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action in various experimental settings.

Scientific Research Applications

Photosynthetic Mannitol Biosynthesis

D-Mannitol, a substance used in the medical and food industry, can be produced photosynthetically from CO2. Research by Jacobsen and Frigaard (2014) demonstrates this process using the marine cyanobacterium Synechococcus sp. PCC 7002. The cyanobacterium was genetically modified to enable the photosynthetic production of mannitol from CO2, potentially offering an efficient method for producing valuable sugars and sugar derivatives from CO2 in cyanobacteria (Jacobsen & Frigaard, 2014).

Photochemically Reversible Liquefaction and Solidification

Multiazobenzene compounds derived from D-Mannitol demonstrate photochemically reversible liquefaction and solidification at room temperature. Akiyama et al. (2014) explored these compounds' potential as reworkable adhesives, showing that their adhesive properties can be controlled by light-induced phase transitions. This research suggests novel applications for D-Mannitol derivatives in materials science and adhesive technology (Akiyama et al., 2014).

Engineering Mannitol Production

Innovative strategies are being developed for engineering mannitol production, as discussed by Ghoreishi and Shahrestani (2009). The current commercial production of D-Mannitol typically involves hydrogenation, but this method has its drawbacks. Alternative techniques like supercritical and subcritical fluid extraction and microbial processing are being explored. These emerging methods could offer more efficient and sustainable routes for mannitol production in the food and pharmaceutical industries (Ghoreishi & Shahrestani, 2009).

Mannitol and Aspergillus Oryzae

Mannitol is found in the conidia of Aspergillus oryzae, a finding by Horikoshi, Iida, and Ikeda (1965). Their research identified D-Mannitol in these fungal spores and explored the role of mannitol dehydrogenases. This study contributes to the understanding of mannitol's role in microbial metabolism and could inform its industrial production or use in biotechnological applications (Horikoshi, Iida, & Ikeda, 1965).

Dry Powder Inhalation Formulations

Mannitol is used in dry powder inhalation (DPI) formulations for pulmonary drug delivery. A study by Aghdam et al. (2016) demonstrated that mannitol can be effectively used in DPI formulations, enhancing the aerosolization efficiency and aerodynamic properties of the drugs. This application is particularly relevant for the treatment of lung-associated diseases (Aghdam et al., 2016).

properties

IUPAC Name

2,3,4,5,6-pentabenzoyloxyhexyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38O12/c49-43(33-19-7-1-8-20-33)55-31-39(57-45(51)35-23-11-3-12-24-35)41(59-47(53)37-27-15-5-16-28-37)42(60-48(54)38-29-17-6-18-30-38)40(58-46(52)36-25-13-4-14-26-36)32-56-44(50)34-21-9-2-10-22-34/h1-30,39-42H,31-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRTWOPHMRXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322813
Record name D-Mannitol, hexabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Mannitol, hexabenzoate

CAS RN

7462-41-1
Record name D-Mannitol, hexabenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Mannitol, hexabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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